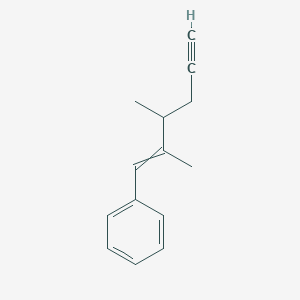

(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

113729-46-7 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2,3-dimethylhex-1-en-5-ynylbenzene |

InChI |

InChI=1S/C14H16/c1-4-8-12(2)13(3)11-14-9-6-5-7-10-14/h1,5-7,9-12H,8H2,2-3H3 |

InChI Key |

CSJAMWYJWSBAEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)C(=CC1=CC=CC=C1)C |

Origin of Product |

United States |

Structural Analysis and Theoretical Characterization of 2,3 Dimethylhex 1 En 5 Yn 1 Yl Benzene

Advanced IUPAC Nomenclature and Isomeric Considerations of Hex-1-en-5-yn-1-ylbenzene Derivatives

The systematic naming of (2,3-Dimethylhex-1-en-5-yn-1-yl)benzene and its isomers is governed by the rules of the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for enynes, compounds containing both double and triple bonds, requires careful consideration of the principal functional groups and the numbering of the carbon chain to assign the lowest possible locants to these unsaturated bonds. ucalgary.calibretexts.org When a double and a triple bond are present, the double bond is given priority for the lower locant if there is a tie in numbering from either end of the chain. libretexts.org

The parent chain in this compound is a hex-1-en-5-yne structure. The phenyl group is a substituent at position 1, and two methyl groups are located at positions 2 and 3. The presence of a chiral center at the C3 position and a double bond at the C1 position introduces the possibility of several stereoisomers. Specifically, the double bond can exist as either an (E) or (Z) isomer, and the chiral center at C3 can have an (R) or (S) configuration. This results in four possible stereoisomers for this compound.

Furthermore, constitutional isomers of this compound can be generated by varying the positions of the methyl groups and the phenyl substituent along the hex-1-en-5-yne backbone. The following interactive table details the systematic IUPAC names for the stereoisomers of the target compound and some of its constitutional isomers.

| Isomer Type | Structure | Advanced IUPAC Name |

| Stereoisomer | (1E,3R)-1-(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene | (1E,3R)-(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene |

| Stereoisomer | (1E,3S)-1-(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene | (1E,3S)-(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene |

| Stereoisomer | (1Z,3R)-1-(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene | (1Z,3R)-(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene |

| Stereoisomer | (1Z,3S)-1-(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene | (1Z,3S)-(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene |

| Constitutional Isomer | (3,4-Dimethylhex-1-en-5-yn-1-yl)benzene | (3,4-Dimethylhex-1-en-5-yn-1-yl)benzene |

| Constitutional Isomer | (4,5-Dimethylhex-1-en-5-yn-1-yl)benzene | (4,5-Dimethylhex-1-en-5-yn-1-yl)benzene |

| Constitutional Isomer | 1-Phenyl-3,3-dimethylhex-1-en-5-yne | 1-Phenyl-3,3-dimethylhex-1-en-5-yne |

Computational Probing of Electronic Structure and Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of complex organic molecules like this compound. Quantum chemical calculations can elucidate the nature of aromaticity, the extent of electronic conjugation, and the preferred three-dimensional arrangements of the molecule.

The enyne moiety is a conjugated system where the π-orbitals of the double and triple bonds overlap, allowing for the delocalization of electrons across this part of the molecule. This conjugation is further extended by the attachment of the phenyl group. Theoretical studies on similar phenyl-enyne systems have shown that the degree of electronic communication between the aryl ring and the enyne chain influences the molecule's spectroscopic properties and reactivity. nih.gov The presence of methyl groups at C2 and C3 can modulate this conjugation through steric and electronic effects. The electron-donating nature of the methyl groups may influence the electron density distribution within the conjugated system. Computational methods like Density Functional Theory (DFT) are well-suited to model these subtle electronic perturbations and to visualize the molecular orbitals involved in the conjugated network. pku.edu.cn

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its chemical behavior. The molecule possesses a chiral center at C3, leading to the existence of enantiomers. The stereochemical course of reactions involving such chiral enynes is a subject of significant interest. rsc.orgnih.gov

Theoretical calculations can predict the relative energies of different conformers, which arise from rotation around the single bonds in the hexenyne chain. mdpi.com For instance, rotation around the C2-C3 and C3-C4 bonds will lead to various spatial arrangements of the substituents. The conformational preferences will be dictated by a balance of steric hindrance between the methyl groups, the phenyl ring, and the rest of the aliphatic chain, as well as subtle electronic interactions. Computational studies on similar acyclic chiral molecules have demonstrated the ability of theoretical methods to accurately predict the most stable conformations. researchgate.netnih.gov

Advanced Synthetic Methodologies for 2,3 Dimethylhex 1 En 5 Yn 1 Yl Benzene and Analogous Systems

Transition Metal-Catalyzed Coupling Strategies

Palladium and copper complexes are central to the formation of the aryl-alkene and aryl-alkyne linkages characteristic of the target molecule and its analogs. These catalysts facilitate the precise and efficient coupling of various organic fragments.

Palladium-Catalyzed Cross-Coupling Approaches for Alkenylation and Alkynylation of Aryl Halides

Palladium-catalyzed reactions are indispensable for creating C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, which are crucial for attaching alkenyl and alkynyl groups to a benzene (B151609) ring. rsc.org These methods offer a versatile toolkit for organic chemists, allowing for the construction of complex molecular architectures from simpler precursors. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl. wikipedia.org

The Sonogashira reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is versatile and can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: one for palladium and one for copper. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. wikipedia.org Reductive elimination from the resulting palladium complex yields the aryl-alkyne product and regenerates the active Pd(0) catalyst. libretexts.org

Variations of the Sonogashira coupling have been developed to improve its efficiency and scope. Copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction in the presence of copper. google.com These copper-free methods often utilize bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. organic-chemistry.org Additionally, the reaction has been adapted for use in aqueous media and with milder bases, enhancing its applicability in green chemistry. wikipedia.org

Table 1: Key Features of Sonogashira Coupling Variations

| Feature | Traditional Sonogashira | Copper-Free Sonogashira |

|---|---|---|

| Co-catalyst | Copper(I) salt | None |

| Key Advantage | High efficiency for many substrates | Avoids Glaser homocoupling |

| Common Ligands | Triphenylphosphine | Bulky, electron-rich phosphines |

| Reaction Conditions | Mild, but can require anhydrous conditions | Often milder, can be run in aqueous media |

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov This reaction is widely used to create aryl-alkene linkages and is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.govorganicreactions.org The general mechanism involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to give the final product and regenerate the catalyst. libretexts.org

The Hiyama coupling is another significant palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organosilane and an organohalide. organic-chemistry.orgchem-station.com A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source like TBAF, to activate the organosilane for transmetalation. organic-chemistry.org This reaction is valued for the stability, low toxicity, and ease of handling of organosilanes. chem-station.com Recent advancements have led to fluoride-free Hiyama couplings, expanding the reaction's scope and compatibility with sensitive functional groups. nih.gov

Table 2: Comparison of Suzuki-Miyaura and Hiyama Couplings for Aryl-Alkene Synthesis

| Feature | Suzuki-Miyaura Coupling | Hiyama Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organosilanes |

| Activating Agent | Base (e.g., K₂CO₃, Cs₂CO₃) | Fluoride source (e.g., TBAF) or base |

| Advantages | Commercially available reagents, low toxicity, mild conditions nih.govorganicreactions.org | Stable and less toxic reagents, unique reactivity chem-station.com |

| Limitations | Potential for side reactions depending on the base youtube.com | Requires an activating agent, synthesis of organosilanes can be complex chem-station.com |

Copper-Catalyzed Functionalizations and Cyclizations of Enyne Derivatives

Copper catalysis has become a significant tool in the synthesis of complex organic molecules, particularly in the functionalization of enyne derivatives. rsc.orgnih.govsoton.ac.ukdntb.gov.uaresearchgate.net Enynes are versatile substrates that can undergo various transformations to produce densely functionalized and often enantioenriched products. rsc.orgnih.govsoton.ac.ukdntb.gov.uaresearchgate.net Copper's abundance and lower toxicity compared to other transition metals make it an attractive choice for sustainable chemical synthesis. nih.gov

The functionalization of 1,3-enynes using copper catalysis allows for the introduction of various functional groups with high control over regioselectivity and stereoselectivity. rsc.orgnih.govsoton.ac.ukdntb.gov.uaresearchgate.net By carefully selecting the copper catalyst, ligands, and reaction conditions, it is possible to direct the addition of reagents to specific positions of the enyne backbone. For example, copper-catalyzed hydroboration of 1,3-enynes can be controlled to selectively yield 2-boryl-1,3-dienes. figshare.com Similarly, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of 1,3-enynes with azomethine ylides can produce chiral polysubstituted pyrrolidines with high regio-, diastereo-, and enantioselectivity. nih.gov The ability to achieve regio- and stereodivergent outcomes is a powerful feature of copper catalysis in enyne functionalization. rsc.org

Copper catalysts are adept at mediating single-electron transfer processes, which enables a range of radical difunctionalization reactions of enynes. rsc.org These reactions involve the addition of a radical to the enyne, followed by a second functionalization step. For instance, copper-catalyzed enantioselective radical 1,4-difunctionalization of 1,3-enynes can lead to the formation of chiral allenes. researchgate.net Another example is the copper-catalyzed fluorocarboalkynylation of alkynes, which proceeds through a radical-mediated process to yield conjugated trifluoromethyl 1,3-enynes. rsc.org These radical processes often occur under mild conditions and can tolerate a variety of functional groups, providing a powerful method for the rapid construction of complex molecular scaffolds. rsc.orgnih.govsoton.ac.ukdntb.gov.uaresearchgate.net

Gold(I)-Catalyzed Dehydrogenative Cycloisomerization of 1,5-Enynes for Benzene Derivatives

Gold(I) catalysis has emerged as a powerful tool for the cycloisomerization of enynes. Specifically, the dehydrogenative cycloisomerization of 1,5-enynes provides a direct route to multisubstituted benzene derivatives. rsc.orgresearchgate.net This process is initiated by the π-acidic gold(I) catalyst activating the alkyne moiety of the 1,5-enyne substrate. This activation facilitates a cyclization event, typically a 6-endo-dig cyclization, to form a carbocationic intermediate. acs.orgcapes.gov.br Subsequent rearrangement and elimination steps, often involving a 1,2-hydrogen shift, lead to the formation of a cyclohexadiene intermediate. acs.org In the presence of an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), this intermediate undergoes dehydrogenation to yield the final aromatic benzene derivative. rsc.org

This methodology is particularly effective for both cyclopropane-tethered and non-cyclopropane tethered 1,5-enynes, affording good to excellent yields of highly substituted benzene rings and synthetically valuable benzocyclobutenes. rsc.orgresearchgate.net The reaction proceeds without altering the formal oxidation state of the gold(I) catalyst, a characteristic feature that distinguishes it from other transition metal-catalyzed processes. nih.gov

Table 1: Gold(I)-Catalyzed Dehydrogenative Cycloisomerization of 1,5-Enynes

| Enyne Substrate | Catalyst | Oxidant | Product | Yield (%) |

| Cyclopropane-tethered 1,5-enyne | [JohnPhosAu(MeCN)]SbF₆ | DDQ | Substituted Benzocyclobutene | High |

| Aryl-substituted 1,5-enyne | [IPrAu(MeCN)]SbF₆ | DDQ | Polysubstituted Benzene | Good-Excellent |

| Non-cyclopropane tethered 1,5-enyne | Ph₃PAuCl / AgSbF₆ | DDQ | Substituted Benzene | Good |

Nickel-Catalyzed Reductive Cross-Couplings for Vinyl Arene Synthesis

Nickel-catalyzed reductive cross-coupling reactions represent a robust and versatile method for the synthesis of vinyl arenes, a core structural feature of (2,3-Dimethylhex-1-en-5-yn-1-yl)benzene. nih.gov This approach forges a carbon-carbon bond between two different organic electrophiles, typically an aryl halide and a vinyl halide, using a stoichiometric reductant like manganese (Mn⁰) or zinc (Zn⁰) to turn over the nickel catalytic cycle. nih.gov

The reaction is valued for its mild conditions and high functional-group tolerance, accommodating a broad range of aryl halides (including heteroaromatics) and vinyl bromides. nih.govresearchgate.net The nickel catalytic system demonstrates excellent chemoselectivity, preferentially coupling the two distinct C(sp²)-halide partners over homocoupling. nih.govchinesechemsoc.org Asymmetric variants of this reaction have also been developed, providing enantiomerically enriched products that contain tertiary allylic stereogenic centers. nih.gov The mechanism generally involves the oxidative addition of the more reactive halide to a Ni(0) complex, followed by reduction and a second oxidative addition of the other halide, culminating in reductive elimination to form the vinyl arene product. chinesechemsoc.org

Table 2: Nickel-Catalyzed Reductive Cross-Coupling for Vinyl Arene Synthesis

| Aryl Halide | Vinyl Halide | Catalyst System | Reductant | Product | Yield (%) |

| 4-PhC₆H₄Br | 1-Bromocyclohexene | NiCl₂(dme)/L | Mn | 1-(4-Phenylphenyl)cyclohexene | 95 |

| 4-MeOC₆H₄Br | (E)-Styryl bromide | NiBr₂·diglyme/L | Mn | (E)-1-Methoxy-4-styrylbenzene | 88 |

| 2-Bromonaphthalene | Vinyl bromide | NiCl₂(glyme)/L | Zn | 2-Vinylnaphthalene | 75 |

| 3-Bromopyridine | (E)-β-Bromostyrene | NiI₂/L | Mn | (E)-3-Styrylpyridine | 82 |

*L = Ligand (e.g., bipyridine or phosphine derivatives)

Rhenium-Catalyzed Propargylic Substitution Reactions

Rhenium complexes are effective catalysts for propargylic substitution reactions, which are crucial for constructing the enyne framework. These reactions involve the substitution of a leaving group (often a hydroxyl group from a propargyl alcohol) at the propargylic position with a nucleophile. nih.govnih.gov Air- and moisture-tolerant rhenium-oxo complexes, such as (dppm)ReOCl₃, can catalyze the direct substitution of propargylic alcohols with various carbon and heteroatom nucleophiles under mild conditions. nih.govnih.gov

A key advantage of rhenium catalysis is its high regioselectivity, affording the desired propargylic products without the formation of isomeric allenyl adducts, a common side reaction in such transformations. nih.govnih.gov The methodology has a broad substrate scope, tolerating a wide array of functional groups and proving effective for both sterically demanding and heteroaromatic substrates. nih.gov This reaction provides a direct and atom-economical pathway to functionalized enynes from readily available propargylic alcohols. nih.govresearchgate.netdocumentsdelivered.com

Table 3: Rhenium-Catalyzed Propargylic Substitution

| Propargyl Alcohol Substrate | Nucleophile | Catalyst | Product | Yield (%) |

| 1-Phenylprop-2-yn-1-ol | 1,3,5-Trimethoxybenzene | (dppm)ReOCl₃ | Propargylated Arene | 90 |

| But-3-yn-2-ol | Indole | Re₂O₇ | 3-Propargylindole | 85 |

| 1-Ethynylcyclohexanol | Anisole | (dppm)ReOCl₃ | Propargylated Anisole | 78 |

Transition Metal-Free Synthesis Routes for Enyne-Aryl Scaffolds

While transition metals offer powerful catalytic cycles, metal-free alternatives are gaining prominence due to their lower cost, reduced toxicity, and simplified purification procedures. These methods provide alternative disconnections for creating the enyne-aryl scaffold.

Base-Mediated Alkynylations via Benzyne (B1209423) Intermediates

The construction of aryl-alkyne bonds can be achieved under metal-free conditions through the use of highly reactive benzyne intermediates. Aryl halides or triflates bearing ortho-hydrogens can be treated with a strong base (e.g., sodium amide or potassium tert-butoxide) to generate benzyne via an elimination reaction. This short-lived intermediate readily undergoes nucleophilic attack by an acetylide anion, generated in situ from a terminal alkyne and the base. Subsequent protonation yields the desired arylalkyne product.

This strategy is particularly useful for synthesizing sterically congested arylalkynes. The regioselectivity of the alkynylation is governed by the substitution pattern on the benzyne intermediate. While not a direct method for creating the vinyl-aryl bond, this approach is fundamental for synthesizing aryl-enyne precursors that can be further elaborated.

Decarboxylative Cross-Coupling Approaches for Arylalkenes

Decarboxylative cross-coupling has emerged as a powerful strategy for forming carbon-carbon bonds, using readily available and stable carboxylic acids as substitutes for organometallic reagents. ruhr-uni-bochum.denih.gov In the context of arylalkene synthesis, this method typically involves the coupling of an aromatic carboxylate with an alkenyl halide. acs.orgfao.org

Bimetallic catalyst systems, often employing palladium and copper, are used to mediate the reaction. acs.orgfao.org The proposed mechanism involves the initial formation of a copper carboxylate, which undergoes decarboxylation to generate an aryl-copper intermediate. This species then participates in a palladium-catalyzed cross-coupling cycle with the alkenyl halide to furnish the final arylalkene product. ruhr-uni-bochum.de This approach avoids the need for pre-formed, sensitive organometallic reagents and benefits from the broad availability of carboxylic acids. nih.govnih.gov

Table 4: Decarboxylative Cross-Coupling for Arylalkene Synthesis

| Aromatic Carboxylate | Alkenyl Halide | Catalyst System | Product | Yield (%) |

| Potassium 2-Naphthoate | (E)-β-Bromostyrene | Pd(OAc)₂ / CuI / 1,10-phen | (E)-2-Styrylnaphthalene | 85 |

| Sodium Benzoate | 1-Bromo-2-methylpropene | Pd(TFA)₂ / Cu₂O / Ligand | 2-Methyl-1-phenylpropene | 76 |

| Potassium 4-Methoxybenzoate | 1-Chlorocyclohexene | PdCl₂(dppf) / CuI / Ligand | 1-(4-Methoxyphenyl)cyclohexene | 91 |

Olefin and Enyne Metathesis in the Synthesis of Related Aromatic Compounds

Olefin and enyne metathesis reactions, catalyzed by ruthenium or molybdenum carbene complexes, are transformative tools for C-C bond formation and have been applied to the synthesis of aromatic systems. mdpi.comresearchgate.netnih.gov The synthesis of aromatic compounds via metathesis often involves a ring-closing metathesis (RCM) step followed by an aromatization sequence. mdpi.com

In a typical strategy, a suitably designed acyclic diene or enyne undergoes intramolecular ring-closing metathesis to form a cyclic, non-aromatic precursor. mdpi.comscispace.com This cyclic intermediate, often a substituted cyclohexadiene, is then subjected to an oxidation or elimination reaction to achieve aromatization. Ring-closing enyne metathesis (RCEYM) is particularly powerful as it generates a conjugated diene system within a cyclic framework, which can be a direct precursor to an aromatic ring or can participate in subsequent cycloaddition reactions before aromatization. mdpi.comnih.govnih.gov This approach allows for the construction of complex, substituted aromatic and heteroaromatic rings from simple acyclic starting materials. mdpi.comresearchgate.net

Table 5: Synthesis of Aromatic Compounds via Metathesis Strategies

| Metathesis Strategy | Substrate Type | Catalyst | Intermediate | Aromatization Method |

| RCM / Oxidation | Acyclic Diene | Grubbs II Catalyst | Cyclohexadiene | Oxidation (e.g., with DDQ) |

| RCEYM / Oxidation | Acyclic 1,6-Enyne | Hoveyda-Grubbs II | Cyclic 1,3-Diene | Oxidation |

| RCM / Elimination | Diene with Leaving Group | Grubbs I Catalyst | Cyclic Alkene | Base-mediated elimination |

| Enyne CM / Cycloaddition | Terminal Alkyne + Olefin | Ruthenium Carbene | Conjugated Diene | Diels-Alder / Oxidation |

Enyne Cross-Metathesis for 1,3-Diene Formation

Enyne cross-metathesis is a powerful and atom-economical reaction that facilitates the formation of 1,3-dienes by coupling an alkene and an alkyne. organic-chemistry.orglookchem.com This transformation is typically catalyzed by ruthenium carbene complexes, such as the Grubbs or Hoveyda catalysts. organic-chemistry.orgchim.it The reaction proceeds through a bond reorganization process, ultimately yielding a conjugated diene system, which is a versatile building block in organic synthesis. lookchem.com

The general mechanism, often referred to as the "ene-first" pathway, involves the initial reaction of the ruthenium catalyst with the alkene. organic-chemistry.org This is followed by a [2+2] cycloaddition with the alkyne, leading to a ruthenacyclobutene intermediate. Subsequent ring-opening and reductive elimination steps generate the 1,3-diene product and regenerate the active catalyst. chim.it The use of ethylene (B1197577) as the alkene partner is a common strategy to introduce a terminal vinyl group. mdpi.com

For the synthesis of a molecule like this compound, a retrosynthetic approach using enyne cross-metathesis could involve the reaction between an appropriately substituted alkyne and an alkene. The reaction conditions, including catalyst choice, solvent, temperature, and pressure (if a gaseous alkene like ethylene is used), are crucial for achieving high yields and selectivity. nsf.gov

Table 1: Illustrative Catalysts and Conditions for Enyne Cross-Metathesis

| Catalyst | Alkene Reactant | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| Grubbs 2nd Generation | Ethylene | Toluene | 80 | 6 | mdpi.com |

| Hoveyda 2nd Generation | 1-Hexene | Benzene | Reflux | 1 | lookchem.com |

| Grubbs 2nd Generation | Ethylene | Dichloromethane | Room Temp | 60 psig | lookchem.com |

Ring-Closing Metathesis for Cyclic Systems

Ring-closing enyne metathesis (RCEYM) is a variation of the metathesis reaction that is employed to construct cyclic compounds containing a 1,3-diene moiety from an acyclic precursor bearing both an alkene and an alkyne. uwindsor.carsc.org This intramolecular process is a powerful tool for the synthesis of a wide variety of carbo- and heterocyclic systems. uwindsor.canih.gov Similar to the cross-metathesis variant, RCEYM is predominantly catalyzed by ruthenium carbene complexes. nih.gov

The mechanism of RCEYM involves the formation of a new carbon-carbon bond between the olefinic and alkynyl carbons of the starting enyne, leading to a cyclic 1,3-diene. uwindsor.ca The reaction is complex and can proceed through different mechanistic pathways, with the "ene-then-yne" pathway being widely accepted. uwindsor.ca The efficiency and outcome of the reaction can be influenced by factors such as the nature of the catalyst, the length of the tether connecting the alkene and alkyne, and the substitution pattern of the enyne. nih.gov

While the specific compound this compound is acyclic, the principles of RCEYM are fundamental to the synthesis of analogous cyclic systems that may be of interest in various fields of chemical research. The ability to form cyclic structures with embedded diene functionalities opens up avenues for further functionalization, such as through Diels-Alder reactions. nih.gov

Table 2: Examples of Ring-Closing Enyne Metathesis

| Substrate Type | Catalyst | Solvent | Resulting Ring System | Reference |

| Nitrogen-tethered 1,6-enynes | InBr₃ | Not Specified | Cyclohexadiene derivative | chemrxiv.org |

| Amide-containing enyne | Ruthenium catalyst 1k | Not Specified | Cycloheptene derivative | nih.gov |

| Ene-alkynyl amide | Ruthenium catalyst | Not Specified | Heterocycle with diene moiety | nih.gov |

Multi-Step Approaches from Precursors: Exemplified by (3,3-Dimethylhex-5-en-1-yn-1-yl)benzene Synthesis

The synthesis of more complex enyne structures often necessitates multi-step sequences starting from readily available precursors. The synthesis of an analogue, (3,3-Dimethylhex-5-en-1-yn-1-yl)benzene, serves as an excellent example to illustrate such multi-step approaches, which often involve classical yet powerful transformations like propargylic substitution and dehydrohalogenation.

Propargylic Substitution Reactions

Propargylic substitution reactions are a cornerstone in the synthesis of alkynes, allowing for the introduction of various substituents at the propargylic position. nih.gov This class of reactions typically involves the displacement of a leaving group from a propargylic substrate by a nucleophile. nih.gov Propargylic alcohols are common precursors, which can be activated under acidic conditions or converted to better leaving groups. rsc.org

The direct catalytic substitution of propargylic alcohols is a highly desirable method. nih.gov A variety of catalysts, including those based on iron, copper, and lanthanum, have been developed to facilitate these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For instance, an FeCl₃-catalyzed reaction of propargylic alcohols with various nucleophiles has been shown to be a general and efficient method. organic-chemistry.org

In the context of synthesizing a precursor for a molecule like (3,3-Dimethylhex-5-en-1-yn-1-yl)benzene, a propargylic substitution could be envisioned to construct a key intermediate. For example, the reaction of a propargylic electrophile with an appropriate organometallic reagent could assemble the carbon skeleton of the target molecule. organic-chemistry.org

Table 3: Catalysts for Propargylic Substitution Reactions

| Catalyst | Nucleophile Type | Substrate | Reference |

| FeCl₃ | Carbon and Heteroatom | Propargylic alcohols | organic-chemistry.org |

| Cu(OTf)₂ | Terminal alkenes | Propargylic alcohols | organic-chemistry.org |

| LaCl₃·2LiCl | Grignard reagents | Propargylic electrophiles | organic-chemistry.org |

Double Dehydrohalogenation for Alkyne Formation

Double dehydrohalogenation is a classic and reliable method for the synthesis of alkynes from vicinal or geminal dihalides. chemistrysteps.comfiveable.me This elimination reaction involves the removal of two molecules of hydrogen halide (HX) from the dihalide substrate, typically through the action of a strong base. youtube.comjove.com Commonly used bases include sodium amide (NaNH₂) in liquid ammonia, or potassium hydroxide (B78521) (KOH) under harsh conditions. chemistrysteps.comfiveable.me

The reaction proceeds via two successive E2 elimination steps. jove.com The first elimination yields a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne. chemistrysteps.com The choice of base is critical; for the second elimination from the less reactive vinyl halide, a very strong base like sodium amide is often necessary. chemistrysteps.com This method is particularly useful for preparing both terminal and internal alkynes. fiveable.me

To synthesize an alkyne-containing precursor for a complex enyne, one could start from an alkene, perform a halogenation to create a vicinal dihalide, and then subject it to double dehydrohalogenation. chemistrysteps.com This sequence provides a reliable route to the triple bond functionality.

Table 4: Conditions for Double Dehydrohalogenation

| Substrate Type | Base | Solvent | Key Feature | Reference |

| Vicinal Dihalide | NaNH₂ (2 equivalents) | Liquid NH₃ | Forms internal or terminal alkynes | youtube.com |

| Geminal Dihalide | NaNH₂ (2 equivalents) | Liquid NH₃ | Forms internal or terminal alkynes | unacademy.com |

| Terminal Dihalide | NaNH₂ (3 equivalents) | Liquid NH₃ | Requires a third equivalent for terminal alkynes | jove.com |

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemical Analysis (e.g., 1H, 13C NMR for (3,3-Dimethylhex-5-en-1-yn-1-yl)benzene isomers)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. The analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon skeleton and the chemical environment of each proton. For (3,3-Dimethylhex-5-en-1-yn-1-yl)benzene, the chemical shifts (δ) and coupling constants (J) provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of (3,3-Dimethylhex-5-en-1-yn-1-yl)benzene exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region, while the protons of the methyl and methylene (B1212753) groups are found in the upfield region. The vinyl protons show characteristic splitting patterns that can be used to determine their coupling and spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the alkyne group are particularly deshielded and appear at characteristic chemical shifts. The aromatic carbons also have distinct signals, which can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

A detailed assignment of the ¹H and ¹³C NMR signals for (3,3-Dimethylhex-5-en-1-yn-1-yl)benzene, based on available data, is presented in the interactive table below. semanticscholar.org

Interactive Data Table: NMR Spectroscopic Data for (3,3-Dimethylhex-5-en-1-yn-1-yl)benzene semanticscholar.org

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.42-7.28 | m | - | 131.6 |

| Vinyl-H (CH=) | 5.92 | ddt | 17.0, 10.3, 7.2 | 135.2 |

| Vinyl-H (=CH₂) | 5.13-5.07 | m | - | 117.8 |

| Methylene-H (CH₂) | 2.30 | d | 7.2 | 47.9 |

| Methyl-H (CH₃) | 1.18 | s | - | 28.5 |

| Quaternary-C | - | - | - | 36.5 |

| Alkyne-C (C≡CPh) | - | - | - | 93.3 |

| Alkyne-C (C≡C) | - | - | - | 82.2 |

| Phenyl-C (ipso) | - | - | - | 123.5 |

| Phenyl-C | - | - | - | 128.2, 128.3 |

Note: The data presented is for the isomer (3,3-Dimethylhex-5-en-1-yn-1-yl)benzene. 'm' denotes a multiplet, 'ddt' denotes a doublet of doublets of triplets, and 's' denotes a singlet.

Stereochemical analysis, particularly for compounds with stereocenters or geometric isomers, can be accomplished using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides through-space correlations between protons, helping to determine their relative stereochemistry.

Mass Spectrometry for Reaction Pathway Analysis and Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For (2,3-Dimethylhex-1-en-5-yn-1-yl)benzene, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum can be used to deduce the structure of the molecule. For instance, the cleavage of the bond between the aliphatic chain and the benzene ring would result in characteristic fragment ions. By analyzing these fragments, it is possible to reconstruct the molecular structure and differentiate between isomers. In the context of reaction pathway analysis, MS can be used to identify intermediates and byproducts, providing valuable mechanistic information. For example, by monitoring the reaction mixture over time using techniques like electrospray ionization mass spectrometry (ESI-MS), transient species can be detected, helping to elucidate the reaction mechanism.

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would show characteristic absorption bands for the alkyne C≡C and terminal alkyne ≡C-H stretching vibrations, the alkene C=C stretching vibration, and the aromatic C-H and C=C stretching vibrations of the benzene ring.

The primary utility of IR spectroscopy in the context of this compound is for monitoring reaction progress. For example, in a reaction involving the transformation of the alkyne or alkene functional group, the disappearance of their characteristic IR absorption bands and the appearance of new bands corresponding to the product's functional groups can be monitored in real-time. This provides a simple and effective method for tracking the conversion of reactants to products.

Advanced Techniques for In Situ Reaction Monitoring and Kinetic Studies

Modern synthetic chemistry increasingly relies on advanced analytical techniques for in situ reaction monitoring, which provides real-time data on reaction kinetics and mechanism. For reactions involving enynes like this compound, several in situ techniques can be employed.

In situ NMR Spectroscopy: This technique allows for the continuous monitoring of a chemical reaction as it occurs within an NMR spectrometer. It provides detailed structural information about reactants, intermediates, and products, enabling the determination of reaction rates and the identification of transient species.

In situ IR Spectroscopy: As mentioned earlier, IR spectroscopy can be used to monitor the concentration of species with distinct IR absorptions. Fiber-optic probes can be inserted directly into the reaction vessel, allowing for continuous data acquisition without the need for sampling.

Process Analytical Technology (PAT): In a broader sense, a combination of in situ analytical techniques, often coupled with automated reaction control systems, falls under the umbrella of PAT. This approach allows for a deep understanding of reaction parameters and facilitates process optimization.

By employing these advanced techniques, a comprehensive understanding of the reaction dynamics, including the elucidation of complex reaction networks and the precise determination of kinetic parameters, can be achieved for reactions involving this compound and its isomers.

Future Research Directions and Outlook for 2,3 Dimethylhex 1 En 5 Yn 1 Yl Benzene

Development of More Sustainable and Environmentally Benign Synthetic Methods

Future research will undoubtedly prioritize the development of more sustainable and environmentally friendly methods for the synthesis of (2,3-Dimethylhex-1-en-5-yn-1-yl)benzene and its derivatives. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. A shift towards greener alternatives is essential for the long-term viability of enyne chemistry.

Key areas of focus will include:

Atom-Economical Reactions: Methodologies such as enyne metathesis, which maximize the incorporation of all atoms from the reactants into the final product, will be crucial. nih.govnih.gov These reactions, often catalyzed by ruthenium complexes, offer an efficient way to construct the 1,3-diene core that can be a precursor to or derived from the enyne structure. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or supercritical fluids will be a significant step towards sustainability. Research into palladium-catalyzed synthesis of enynes in water has already shown promise.

Photocatalysis: Harnessing visible light to drive chemical reactions offers a green alternative to traditional thermal methods. rsc.org Photocatalytic approaches can enable the activation of substrates under mild conditions, potentially reducing energy consumption and by-product formation in the synthesis of complex enyne structures. rsc.org

Transition-Metal-Free Synthesis: While transition metals are powerful catalysts, their potential toxicity and cost are drawbacks. Developing synthetic routes that avoid heavy metals, for instance, through organocatalysis or base-mediated eliminations, would represent a significant advancement in the sustainable synthesis of this compound.

| Sustainable Synthetic Strategy | Potential Application to this compound Synthesis | Key Advantages |

| Enyne Metathesis | Construction of the conjugated diene precursor to the enyne. nih.gov | High atom economy, catalytic, mild reaction conditions. nih.gov |

| Aqueous Synthesis | Palladium-catalyzed cross-coupling reactions in water. | Reduced use of volatile organic compounds, enhanced safety. |

| Photocatalysis | Light-induced C-C bond formation to construct the enyne backbone. rsc.org | Use of a renewable energy source, mild reaction conditions. |

| Transition-Metal-Free Reactions | Base-mediated elimination reactions to form the double or triple bond. | Avoidance of heavy metal contamination, lower cost. |

Exploration of Enantioselective and Diastereoselective Transformations

The presence of a chiral quaternary carbon center in this compound makes the exploration of enantioselective and diastereoselective transformations a particularly exciting avenue for future research. The ability to control the stereochemistry of this and potentially other stereocenters within the molecule is critical for applications in medicinal chemistry and materials science.

Future research in this area will likely focus on:

Asymmetric Synthesis of the Quaternary Center: Developing catalytic enantioselective methods to construct the C3 quaternary stereocenter is a primary challenge. nih.govrsc.org This could involve asymmetric allylic alkylation, conjugate addition reactions, or other modern synthetic methods that have proven effective for creating such sterically hindered centers. nih.govorganic-chemistry.orgresearchgate.net

Diastereoselective Reactions of the Enyne Moiety: The enyne functional group is a versatile platform for a variety of diastereoselective transformations, including cyclizations, additions, and cycloadditions. springernature.com For instance, nickel-catalyzed diastereodivergent cyclization of heteroatom-substituted enynes has been shown to be controllable by the choice of substituents, offering a pathway to various stereoisomers. springernature.com

Chiral Ligand Development: The design and synthesis of new chiral ligands for transition metal catalysts will be instrumental in achieving high levels of enantioselectivity and diastereoselectivity. Ligands that can effectively discriminate between the prochiral faces of intermediates in the formation of this compound will be in high demand.

| Transformation Type | Relevance to this compound | Potential Catalytic System | Expected Outcome |

| Asymmetric Allylic Alkylation | Construction of the C3 quaternary stereocenter. researchgate.net | Palladium with chiral phosphine (B1218219) ligands. | High enantiomeric excess of a specific stereoisomer. acs.org |

| Enantioselective Conjugate Addition | Formation of the C3 quaternary center by adding a nucleophile to a suitable precursor. nih.gov | Copper or palladium with chiral ligands. | Access to enantioenriched products with a quaternary center. |

| Diastereoselective Cyclization | Creation of new stereocenters in a cyclic product derived from the enyne. springernature.com | Nickel with N-heterocyclic carbene (NHC) ligands. springernature.com | Control over the relative stereochemistry of multiple centers. |

Computational-Experimental Synergy in Reaction Discovery and Optimization

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and optimization of new reactions involving this compound. Density Functional Theory (DFT) calculations, in particular, can provide deep mechanistic insights that are often difficult to obtain through experiments alone. dntb.gov.uaresearchgate.net

Future research will benefit from this synergy in several ways:

Mechanism Elucidation: Computational studies can be used to map out the potential energy surfaces of reactions, identify transition states, and elucidate reaction mechanisms. nih.govrsc.org This understanding can help in rationalizing observed selectivities and in predicting the outcomes of new reactions. For example, DFT studies on enyne metathesis have provided valuable insights into the catalytic cycle.

Catalyst Design: Computational screening of potential catalysts and ligands can guide experimental efforts towards the most promising candidates. By modeling the interactions between the catalyst, ligand, and substrate, it is possible to predict which systems will afford the highest activity and selectivity.

Predicting Reactivity and Selectivity: DFT calculations can be employed to understand the electronic and steric factors that govern the reactivity and selectivity of enyne transformations. researchgate.netnih.gov This knowledge can be used to design substrates and reaction conditions that favor the desired outcome. For instance, understanding the factors that control regioselectivity in the functionalization of unsymmetrical enynes is a key area where computation can provide valuable guidance. acs.org

| Area of Synergy | Computational Approach | Experimental Validation | Expected Impact |

| Reaction Mechanism | DFT calculations of transition states and reaction pathways. nih.gov | Kinetic studies, isotopic labeling experiments. | Rational design of more efficient and selective reactions. |

| Catalyst Development | In silico screening of ligand libraries for optimal steric and electronic properties. | Synthesis and testing of computationally identified catalysts. | Accelerated discovery of new and improved catalytic systems. |

| Selectivity Prediction | Modeling of competing reaction pathways to determine the lowest energy route. researchgate.net | Product ratio analysis under various reaction conditions. | Enhanced control over chemo-, regio-, and stereoselectivity. |

Investigation of Novel Reactivity Modes and Applications in Chemical Synthesis

The rich functionality of the enyne motif in this compound opens the door to a wide range of novel transformations and applications in the synthesis of complex molecules. Moving beyond established reactivity, future research will aim to uncover and exploit new reaction pathways.

Promising areas for exploration include:

Enyne Metathesis: This powerful C-C bond-forming reaction can be used to construct a variety of carbocyclic and heterocyclic frameworks. nih.govuwindsor.cachim.it The diene products of enyne metathesis are themselves versatile intermediates, for example, in Diels-Alder reactions. nih.gov

Radical Cascade Reactions: The enyne unit is an excellent substrate for radical-mediated cascade cyclizations, allowing for the rapid construction of complex polycyclic systems. nih.gov These reactions can be initiated by a variety of radical precursors and offer a high degree of control over the formation of multiple C-C bonds in a single step.

Cycloisomerization Reactions: Transition metal-catalyzed cycloisomerization of enynes provides access to a diverse array of cyclic and bicyclic structures. researchgate.netacs.org The specific outcome of these reactions can often be tuned by the choice of metal catalyst and ligands.

Applications in Total Synthesis: The unique structural features of this compound and its derivatives make them attractive building blocks for the total synthesis of natural products and other biologically active molecules. nih.govnih.gov The enyne moiety can serve as a linchpin for the assembly of complex molecular architectures.

| Reactivity Mode | Description | Potential Synthetic Application |

| Enyne Metathesis | Ruthenium-catalyzed reorganization of the double and triple bonds to form a conjugated diene. nih.govresearchgate.net | Synthesis of cyclic and macrocyclic compounds, natural products. nih.gov |

| Radical Cascade Cyclization | Sequential intramolecular radical additions to the double and triple bonds. nih.gov | Rapid construction of polycyclic frameworks. |

| Cycloisomerization | Metal-catalyzed intramolecular rearrangement to form cyclic products. acs.org | Access to diverse carbocyclic and heterocyclic scaffolds. researchgate.net |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed coupling with various partners to functionalize the enyne. organic-chemistry.orgresearchgate.net | Synthesis of highly substituted and functionalized enynes. |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of (2,3-Dimethylhex-1-en-5-yn-1-yl)benzene?

- Methodological Answer :

- Spectroscopy : Use FT-IR to identify functional groups (e.g., alkyne C≡C stretch near 2100–2260 cm⁻¹ and alkene C=C stretch near 1620–1680 cm⁻¹). NMR (¹H and ¹³C) can resolve substituent positions and hybridization states (e.g., alkene protons as doublets, alkyne carbons as sharp singlets).

- Crystallography : X-ray diffraction (XRD) with SHELX software is essential for determining bond lengths, angles, and spatial conformation. For example, weak intermolecular interactions (e.g., C–H⋯π) observed in similar compounds require high-resolution data and SHELXL refinement .

- Validation : Compare experimental geometric parameters (from XRD) with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d) basis set) to validate structural accuracy .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Reaction Design : Employ Sonogashira coupling for alkyne-aryl bond formation, using palladium catalysts and controlled temperature (50–80°C) under inert atmospheres (N₂/Ar) .

- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Monitor purity via HPLC or GC-MS.

- Yield Optimization : Adjust stoichiometry of precursors (e.g., excess alkyne reagent) and reaction duration (5–7 days for sterically hindered systems) based on analogous protocols .

Advanced Research Questions

Q. What computational approaches resolve discrepancies between experimental and theoretical vibrational frequencies in this compound?

- Methodological Answer :

- DFT Calibration : Perform frequency scaling (e.g., 0.9613 for B3LYP/6-311G(d)) to align calculated IR spectra with experimental data. Anharmonic corrections may be required for alkyne/alkene stretches .

- Contradiction Analysis : If experimental FT-IR shows unexpected peaks, investigate solvent effects (polarizable continuum models) or isotopic substitution in simulations .

Q. How can intermolecular interactions in crystalline this compound be analyzed to predict packing efficiency?

- Methodological Answer :

- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., H⋯H, C⋯H) and quantify contributions to crystal packing .

- Energy Frameworks : Calculate lattice energies (dispersion-corrected DFT) to assess stability. For example, weak C–H⋯N bonds in triazole analogs contribute ~5 kJ/mol stabilization .

Q. What strategies mitigate challenges in refining the crystal structure of this compound when twinning or disorder is present?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R₁ values < 5% and Flack parameter analysis .

- Disorder : Apply PART/SUMP restraints for overlapping atoms. For severe cases, use diffuse scattering corrections (e.g., SQUEEZE in PLATON) .

Safety and Data Gaps

Q. How should researchers address the lack of toxicological and ecological data for this compound?

- Methodological Answer :

- In Silico Prediction : Use QSAR models (e.g., EPI Suite) to estimate acute toxicity (e.g., LC50 for fish) and biodegradability .

- Experimental Testing : Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity. Prioritize based on structural alerts (e.g., reactive alkyne groups) .

Reactivity and Mechanistic Studies

Q. What mechanistic insights govern the regioselectivity of electrophilic addition reactions in this compound?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (DFT) to predict reactive sites. For example, electron-rich alkenes may favor electrophilic attack at the alkene over the alkyne .

- Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation. Compare with Marcus theory simulations for activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.